

Spectroscopic Profile of 1-Bromo-2-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylhexane**

Cat. No.: **B035086**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-2-methylhexane**, a halogenated alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-bromo-2-methylhexane**.

Molecular Structure

1-Bromo-2-methylhexane is a chiral alkyl bromide with the chemical formula C₇H₁₅Br. Its structure consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group on the second carbon.

Caption: 2D structure of **1-Bromo-2-methylhexane**.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of **1-bromo-2-methylhexane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.42	dd	1H	H-1a
3.35	dd	1H	H-1b
1.85	m	1H	H-2
1.25 - 1.45	m	4H	H-3, H-4
1.20	m	2H	H-5
0.95	d	3H	C2-CH ₃
0.88	t	3H	H-6

dd = doublet of doublets, m = multiplet, d = doublet, t = triplet

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
40.5	C-1
38.8	C-2
35.2	C-3
29.1	C-4
22.8	C-5
19.5	C2-CH ₃
14.1	C-6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (CH ₂ , CH ₃)
1380	Medium	C-H bend (CH ₃)
650	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments

m/z	Relative Intensity	Proposed Fragment
178/180	Low	[M] ⁺ (Molecular ion)
99	High	[M - Br] ⁺
57	High	[C ₄ H ₉] ⁺
43	Medium	[C ₃ H ₇] ⁺
41	Medium	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-bromo-2-methylhexane**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **1-bromo-2-methylhexane**.

Materials:

- **1-bromo-2-methylhexane** sample

- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-bromo-2-methylhexane**.
 - Dissolve the sample in approximately 0.6 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30° pulse angle.
 - Set the acquisition time to 3-4 seconds.
 - Use a relaxation delay of 2 seconds.
 - Acquire 16-32 scans.

- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Use a 45° pulse angle.
 - Set the acquisition time to 1-2 seconds.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
 - Phase and baseline correct the spectrum.
 - Reference the ^1H spectrum to the TMS signal at 0.00 ppm.
 - Reference the ^{13}C spectrum to the CDCl_3 signal at 77.16 ppm.
 - Integrate the signals in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **1-bromo-2-methylhexane**.

Materials:

- **1-bromo-2-methylhexane** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

- Lint-free wipes

Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer and ATR accessory are clean and dry.
- Background Spectrum:
 - Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application:
 - Place a small drop of **1-bromo-2-methylhexane** directly onto the ATR crystal.
- Spectrum Acquisition:
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Cleaning:
 - Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **1-bromo-2-methylhexane**.

Materials:

- **1-bromo-2-methylhexane** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Helium carrier gas

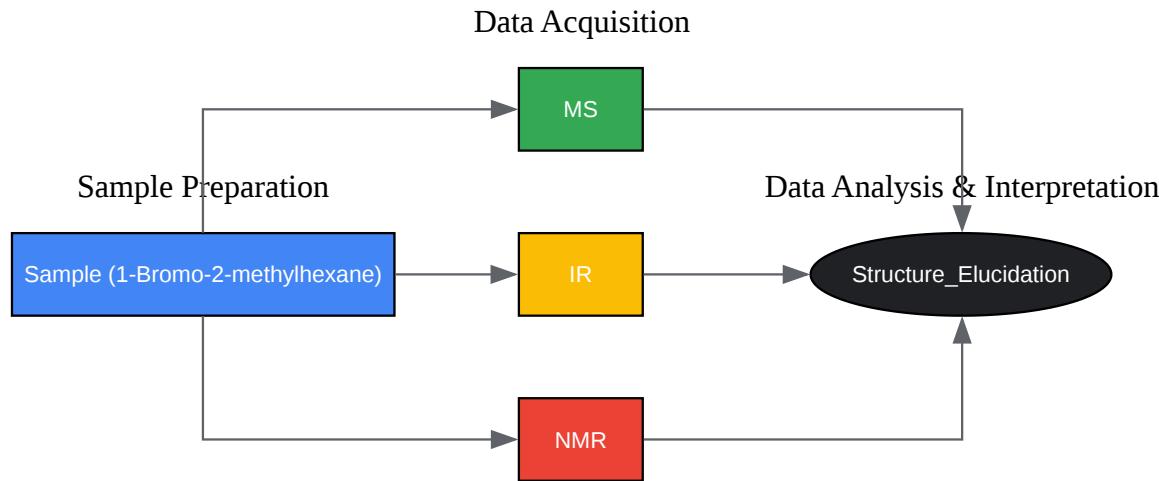
- Appropriate GC column (e.g., non-polar capillary column)

Procedure:

- Sample Preparation:

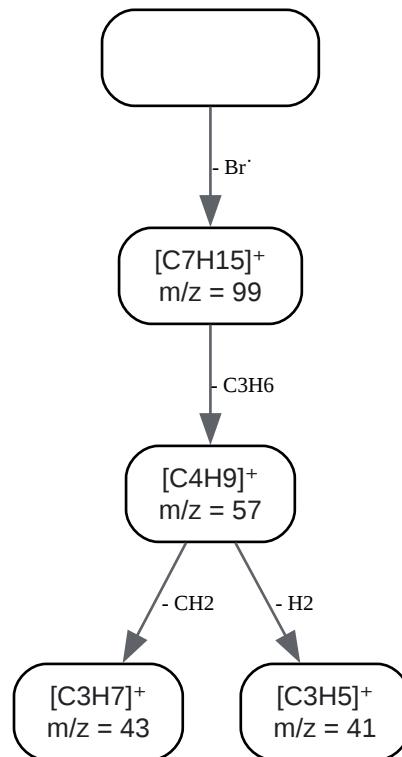
- Prepare a dilute solution of **1-bromo-2-methylhexane** in a volatile solvent (e.g., dichloromethane or hexane).

- Instrument Setup:


- Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.
 - Set the injector temperature to 250°C.
 - Set the MS transfer line temperature to 280°C.
 - Set the ion source temperature to 230°C.
 - Use electron ionization (EI) at 70 eV.
 - Set the mass analyzer to scan a mass range of m/z 40-300.

- Injection and Acquisition:

- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
 - Acquire the mass spectrum of the eluting peak corresponding to **1-bromo-2-methylhexane**.


Visualization of Spectroscopic Logic

The following diagrams illustrate the relationships between the molecular structure and the expected spectroscopic data.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-methylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035086#spectroscopic-data-for-1-bromo-2-methylhexane-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com